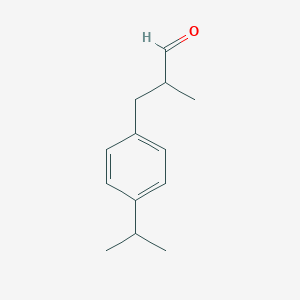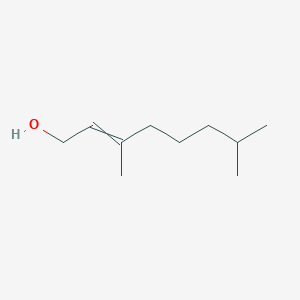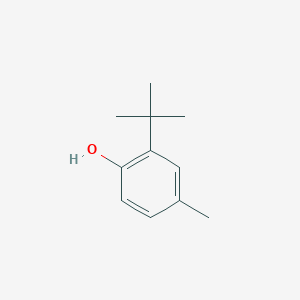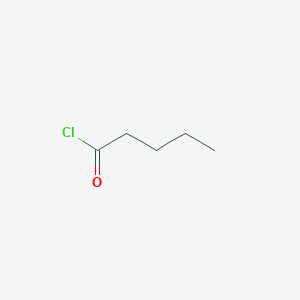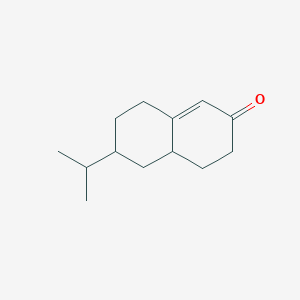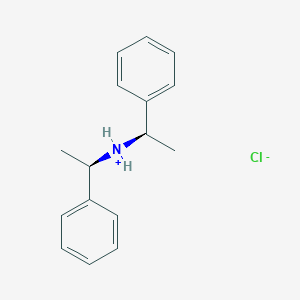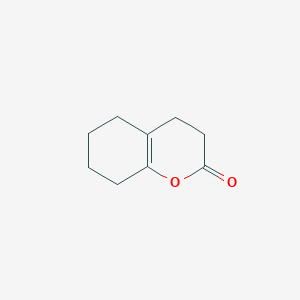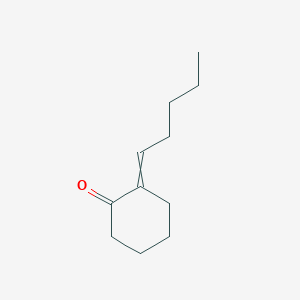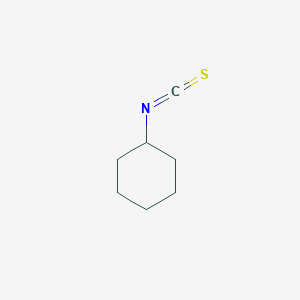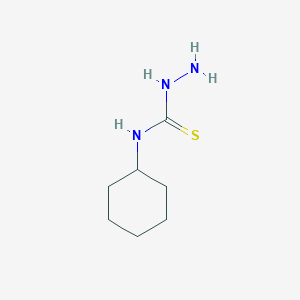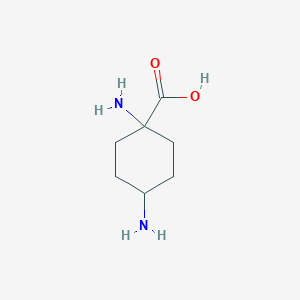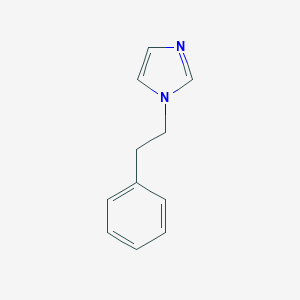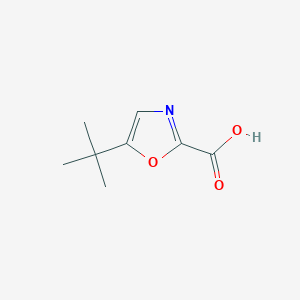
5-(叔丁基)恶唑-2-羧酸
描述
5-(tert-Butyl)oxazole-2-carboxylic acid: is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
科学研究应用
Chemistry: 5-(tert-Butyl)oxazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents .
Industry: The compound is also used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can be incorporated into polymer backbones to enhance mechanical properties and thermal stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation at the 2-position using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of 5-(tert-Butyl)oxazole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
化学反应分析
Types of Reactions: 5-(tert-Butyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylic acid.
Reduction: 5-(tert-Butyl)oxazole-2-methanol.
Substitution: 4-bromo-5-(tert-Butyl)oxazole-2-carboxylic acid.
作用机制
The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific derivative and its intended use .
相似化合物的比较
Oxazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
5-Methyl-oxazole-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4,5-Dimethyl-oxazole-2-carboxylic acid: Has two methyl groups, altering its reactivity and solubility.
Uniqueness: 5-(tert-Butyl)oxazole-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance and hydrophobicity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or hydrophobic coatings .
属性
IUPAC Name |
5-tert-butyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSGXUJZAXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
